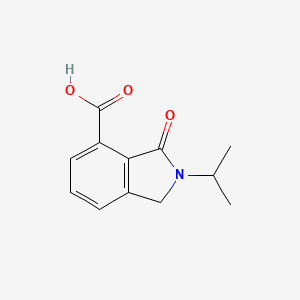![molecular formula C12H9N3O3 B7813578 3-methyl-5-oxo-6H-imidazo[1,2-c]quinazoline-2-carboxylic acid](/img/structure/B7813578.png)
3-methyl-5-oxo-6H-imidazo[1,2-c]quinazoline-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-5-oxo-6H-imidazo[1,2-c]quinazoline-2-carboxylic acid is a heterocyclic compound that belongs to the quinazoline derivatives family. These compounds are known for their significant biological activities and have been extensively studied for their potential therapeutic applications .
Méthodes De Préparation
The synthesis of 3-methyl-5-oxo-6H-imidazo[1,2-c]quinazoline-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the use of aza-reactions, such as the Aza-Diels-Alder reaction, which couples imine and electron-rich alkene . Other methods include microwave-assisted reactions, metal-mediated reactions, ultrasound-promoted reactions, and phase-transfer catalysis . Industrial production methods often utilize these synthetic routes under optimized conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
3-methyl-5-oxo-6H-imidazo[1,2-c]quinazoline-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include palladium and platinum oxides for hydrogenation . The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrogenation of 3-substituted quinazolinones with palladium and platinum oxides yields 1,2-dihydro derivatives .
Applications De Recherche Scientifique
3-methyl-5-oxo-6H-imidazo[1,2-c]quinazoline-2-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various biologically active compounds . In biology and medicine, quinazoline derivatives have been studied for their anti-cancer, anti-inflammatory, anti-bacterial, and anti-viral activities . These compounds have also shown potential in the treatment of diseases such as tuberculosis, malaria, hypertension, and diabetes . In the industrial sector, they are used in the development of pesticides and other agrochemicals .
Mécanisme D'action
The mechanism of action of 3-methyl-5-oxo-6H-imidazo[1,2-c]quinazoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, some quinazoline derivatives inhibit vascular endothelial growth factor (VEGF) receptor tyrosine kinases, which play a crucial role in angiogenesis . By inhibiting these receptors, the compound can effectively reduce the growth of new blood vessels, which is beneficial in the treatment of cancer .
Comparaison Avec Des Composés Similaires
3-methyl-5-oxo-6H-imidazo[1,2-c]quinazoline-2-carboxylic acid can be compared with other similar compounds, such as 1-phenyl-2H,6H-imidazo[1,5-c]quinazoline and 4-(4-bromo-2-fluorophenylamino)-6-methoxyquinazolin-7-ol . These compounds share similar structural features but differ in their biological activities and therapeutic applications. For instance, 4-(4-bromo-2-fluorophenylamino)-6-methoxyquinazolin-7-ol is a potent inhibitor of VEGF receptor tyrosine kinases and exhibits significant anti-cancer activity .
Propriétés
IUPAC Name |
3-methyl-5-oxo-6H-imidazo[1,2-c]quinazoline-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O3/c1-6-9(11(16)17)14-10-7-4-2-3-5-8(7)13-12(18)15(6)10/h2-5H,1H3,(H,13,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDDRLZQZLDLQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N1C(=O)NC3=CC=CC=C32)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[2-(4-Hydroxyphenyl)-4,5-dimethylimidazol-1-yl]acetic acid](/img/structure/B7813561.png)
![[2-(3-Aminophenyl)-4,5-dimethylimidazol-1-yl]acetic acid](/img/structure/B7813567.png)



